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molecular formula C9H12ClN3S B8672137 N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide CAS No. 65404-27-5

N-(4-Chlorophenyl)-1,2-dimethylhydrazine-1-carbothioamide

Cat. No. B8672137
M. Wt: 229.73 g/mol
InChI Key: WAUXESXAQXIIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04514419

Procedure details

To a stirred solution of sodium hydroxide (6.1 g, 0.15 mole) in 40 ml of water and 250 ml of ethanol was added N,N'-dimethylhydrazine dihydrochloride (10 g, 0.076 mole). The reaction mixture was warmed to 50° C., and 4-chlorophenylisothiocyanate (12.8 g, 0.076 mole) was added in small portions. Upon complete addition, the reaction mixture was heated under reflux for two hours and then allowed to cool. The cooled reaction mixture was filtered and the filtrate concentrated under reduced pressure to remove most of the solvent. The concentrate was taken up in 200 ml of toluene. The toluene was removed under reduced pressure. This procedure was repeated with two additional 200 ml portions of toluene to remove the remaining ethanol and water traces by azeotropic distillation. The brown residual oil was recrystallized twice from ethanol to give N-(4-chlorophenyl)-1,2-dimethylhydrazinecarbothioamide (6.8 g, mp 103°-104° C.). The nmr spectrum of the product was consistent with the assigned structure.
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
N,N'-dimethylhydrazine dihydrochloride
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.Cl.[CH3:5][NH:6][NH:7][CH3:8].[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([N:16]=[C:17]=[S:18])=[CH:12][CH:11]=1>O.C(O)C>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([NH:16][C:17]([N:6]([CH3:5])[NH:7][CH3:8])=[S:18])=[CH:12][CH:11]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
6.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
N,N'-dimethylhydrazine dihydrochloride
Quantity
10 g
Type
reactant
Smiles
Cl.Cl.CNNC
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N=C=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove most of the solvent
CUSTOM
Type
CUSTOM
Details
The toluene was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the remaining ethanol and water traces
DISTILLATION
Type
DISTILLATION
Details
by azeotropic distillation
CUSTOM
Type
CUSTOM
Details
The brown residual oil was recrystallized twice from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=S)N(NC)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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